molecular formula C17H21N5O3S2 B3007894 N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-71-2

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B3007894
CAS No.: 868225-71-2
M. Wt: 407.51
InChI Key: HELZHLYMYXJQNF-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3S2 and its molecular weight is 407.51. The purity is usually 95%.
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Biological Activity

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide, also known by its CAS number 872597-39-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C20H25N5O4S
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 872597-39-2

The structure includes a pyrimidine ring, thiophene moiety, and an amino group, which contribute to its biological activity.

Cytotoxicity and Anticancer Properties

Research has indicated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Evaluation : In vitro studies using the MTT assay demonstrated that several derivatives showed moderate to high antiproliferative activity against human cancer cell lines such as A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and HTB-140 (melanoma). The most potent derivative exhibited an IC50 ranging from 13.95 µM to 15.74 µM across these lines .
  • Mechanism of Action : The cytotoxic effects were linked to the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with these compounds led to increased early and late apoptotic rates in A549 cells compared to controls, indicating a possible mechanism through which these compounds exert their anticancer effects .
  • Interleukin Inhibition : The compounds also demonstrated the ability to significantly reduce interleukin-6 (IL-6) levels in treated cells, suggesting an anti-inflammatory mechanism that may complement their anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with similar structural analogs. For example, compounds with related thiourea and pyrimidine structures have shown effectiveness against various bacterial strains, indicating potential use in treating infections alongside cancer therapy .

Case Study 1: Anticancer Activity

A study focusing on the synthesis and biological evaluation of thiourea derivatives found that specific modifications to the structure could enhance cytotoxicity against cancer cells. The most effective derivatives were those that maintained the core pyrimidine structure while incorporating various substituents that improved lipophilicity and cellular uptake .

CompoundIC50 (µM)Cell LineMechanism
Derivative 113.95A549 (Lung)Apoptosis induction
Derivative 415.74HTB-140 (Melanoma)IL-6 inhibition

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties of related compounds revealed significant activity against Gram-positive bacteria. The presence of the thiophene ring was noted as a contributing factor to enhanced antimicrobial efficacy .

Conclusion and Future Directions

This compound represents a promising candidate for further research in both oncology and infectious disease treatment. Its ability to induce apoptosis in cancer cells while simultaneously reducing pro-inflammatory cytokines positions it as a multifaceted therapeutic agent.

Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Structural Modifications : To optimize its efficacy and selectivity against various cancer types.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents or antibiotics.

Properties

IUPAC Name

N-[4-amino-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c18-14-13(20-15(24)11-7-4-8-26-11)16(25)22-17(21-14)27-9-12(23)19-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,23)(H,20,24)(H3,18,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELZHLYMYXJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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